molecular formula C23H27NO3S B2777478 (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798423-72-9

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2777478
CAS No.: 1798423-72-9
M. Wt: 397.53
InChI Key: LCGHGWZCKDIGOD-FMIVXFBMSA-N
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Description

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-26-21-6-4-3-5-20(21)23(13-15-27-16-14-23)17-24-22(25)12-9-18-7-10-19(28-2)11-8-18/h3-12H,13-17H2,1-2H3,(H,24,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGHGWZCKDIGOD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, also known by its CAS number 1331413-97-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H27NO3S
  • Molecular Weight : 397.53 g/mol
  • IUPAC Name : (E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide

The compound exhibits biological activity primarily through interaction with various protein targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may act as an inhibitor of certain kinases, which are pivotal in cancer progression and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound is hypothesized to inhibit specific kinases that play a role in tumor growth and metastasis.
  • Receptor Interaction : It may modulate the activity of G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, studies on related acrylamide derivatives suggest they can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

  • In vitro Studies : A study investigating the effects of related compounds on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations.
  • In vivo Studies : Animal models treated with similar acrylamide derivatives exhibited reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy.

Data Table: Biological Activity Overview

Activity TypeEffectReference
Cell ViabilityDecreased in cancer cells
Tumor GrowthInhibition in animal models
Kinase InhibitionSpecificity towards certain kinases

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggests favorable absorption and distribution characteristics, although detailed studies are required for comprehensive profiling.

Safety and Toxicity

While initial studies indicate low toxicity profiles for similar compounds, further toxicological assessments are necessary to establish safety margins for clinical use. Adverse effects observed in related compounds include mild gastrointestinal disturbances and skin reactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide?

  • Methodology : The compound can be synthesized via a multi-step route involving: (i) Formation of the acrylamide backbone using α-bromoacrylic acid and EDCI in DMF under ice-cooling to minimize side reactions. (ii) Coupling with the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution or amidation. (iii) Purification via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) and validation by NMR (¹H, ¹³C) and MS .
  • Critical Parameters : Solvent polarity (DMF vs. THF), temperature control (0–5°C for coupling steps), and stoichiometric ratios (1:1.2 for amine:α-bromoacrylic acid) significantly impact yield (reported 45–68%) .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical Workflow :
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., (E)-configuration via coupling constants ~15–16 Hz for acrylamide protons) and absence of diastereomers .
  • High-Resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key structural analogs of this compound, and how do they differ in reactivity or bioactivity?

  • Analog Comparison :
Analog Structural Differences Functional Impact
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)acrylamideEthoxy vs. methylthio substituentAltered lipophilicity (logP +0.3) and redox stability
N-(4-Ethynylphenyl)-N-methylacrylamideEthynyl groupEnhanced electrophilicity for thiol conjugation
  • Key Insight : Methylthio (SMe) groups improve metabolic stability compared to methoxy (OMe) but may reduce solubility .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. inactivity) be resolved for this compound?

  • Troubleshooting Framework : (i) Assay Validation : Confirm cell line viability (e.g., MTT assay controls) and compound stability in media (e.g., LC-MS monitoring). (ii) Solubility/DMSO Artifacts : Use ≤0.1% DMSO and verify dissolution via dynamic light scattering. (iii) Target Engagement : Employ SPR or CETSA to validate binding to purported targets (e.g., kinase domains) .
  • Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. >50 µM) may arise from aggregation-prone behavior; add 0.01% Tween-80 to mitigate .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on the methoxyphenyl group to enhance oral bioavailability .
  • CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., methylthio oxidation) and block with fluorine substitution .
  • LogD Adjustment : Modify substituents (e.g., replace SMe with sulfoxide) to balance blood-brain barrier penetration and renal clearance .

Q. How does the compound interact with biological nucleophiles (e.g., cysteine thiols), and what are the implications for off-target effects?

  • Mechanistic Insight :
  • The acrylamide's α,β-unsaturated carbonyl reacts with cysteine residues via Michael addition, confirmed by LC-MS detection of adducts (e.g., +119 Da) .
  • Mitigation : Introduce steric hindrance (e.g., methyl groups on the acrylamide nitrogen) to reduce non-specific binding .

Q. What computational methods predict binding modes to therapeutic targets (e.g., kinases, GPCRs)?

  • Protocol : (i) Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings (grid size: 25 ų). (ii) MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å). (iii) Free Energy Calculations : Apply MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol suggests high potency) .

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